(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine
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Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its discovery or synthesis.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include information about its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves studying the properties of the compound, such as its melting point, boiling point, solubility, and stability. It may also include information about its spectroscopic properties.Safety And Hazards
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Future Directions
This involves a discussion of areas for future research. It could include potential applications of the compound, unanswered questions about its properties or behavior, and suggestions for new experiments.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less studied compound, some of this information may not be available. It’s always a good idea to consult primary scientific literature and databases for the most accurate and up-to-date information. If you have access to a university library, they can often help with this. You can also use online databases like PubMed, SciFinder, and Web of Science. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-11-12(2)14(26-6)9-7-13(11)8-10-15-20-17-16(21(15)3)18(24)23(5)19(25)22(17)4/h7-10H,1-6H3/b10-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHWMROLJYZHCX-CSKARUKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(4-Methoxy-2,3-dimethylstyryl)caffeine | |
CAS RN |
155271-17-3 |
Source
|
Record name | KF 21213 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155271173 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KF-21213 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7592W885MQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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